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Compound of Interest

Compound Name: 5-lodo-1-pentyne

Cat. No.: B1600000

An In-depth Technical Guide to 5-lodo-1-pentyne: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-lodo-1-pentyne is a valuable chemical intermediate, combining the reactivity of a terminal
alkyne and a primary alkyl iodide. This guide provides a comprehensive overview of its physical
and chemical properties, detailed experimental protocols for its synthesis and common
reactions, and a discussion of its relevance in organic synthesis. All quantitative data are
summarized for clarity, and key experimental workflows are visualized.

Core Physical and Chemical Properties

5-lodo-1-pentyne is a colorless to light yellow liquid.[1] Its core properties are summarized in
the tables below.

Table 1: General and Physical Properties
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Property Value Source(s)
Molecular Formula CsHol [1112]
Molecular Weight 194.01 g/mol [1][2]

CAS Number 2468-55-5 [1][21[3][4]
Appearance Colorless to light yellow liquid [1]

Boiling Point 84-89 °C @ 43 Torr [1][2]
Density (Predicted) 1.706 + 0.06 g/cm?3 [1112]

Flash Point 8°C/57.38 °C [1][5]
Storage Temperature 2-8 °C [5]

Note on Flash Point: Conflicting data exists for the flash point. Users should consult the specific
safety data sheet from their supplier.

Table 2: € : | < | Identifi

Identifier Value Source(s)
IUPAC Name 5-iodopent-1-yne [3]
SMILES ICCCC#C [4][5]
1S/C5H71/c1-2-3-4-5-6/h1H,3-
InChl
5H2
SEHFYZRHGUPLSY-
InChiKey [5]
UHFFFAOYSA-N
Solubility

While specific quantitative solubility data is not readily available, based on its structure (a
polarizable C-I bond and a largely nonpolar hydrocarbon chain), 5-lodo-1-pentyne is expected
to be insoluble in water but soluble in common organic solvents such as acetone, diethyl ether,
and dichloromethane.
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Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 5-lodo-1-pentyne are not widely published. However, the
expected spectral characteristics can be predicted based on the functional groups present.

Table 3: Predicted NMR and IR Data
Spectroscopy Functional Group Expected Chemical Shift/
Wavenumber
1H NMR =C-H ~1.9 - 2.5 ppm (t)
-CHz2-C= ~2.2 - 2.5 ppm (td)
-CH2-CHal ~1.8 - 2.2 ppm (p)
-CHa-I ~3.1-3.4 ppm ()
13C NMR =C-H ~68 - 75 ppm
-C= ~80 - 85 ppm
-CH2-C= ~15 - 20 ppm
-CH2-CH:l ~30 - 35 ppm
-CHa-I ~5 - 10 ppm
IR Spectroscopy =C-H stretch ~3300 cm~1 (sharp, strong)
C=C stretch ~2120 cm~t (weak)

C-H (sp?) stretch ~2850-2960 cm~—1

C-| stretch ~500-600 cm~1

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M*) for 5-lodo-1-pentyne would be observed at
m/z = 194. A prominent peak at m/z = 127 would correspond to the iodine cation (1*).[6]
Common fragmentation patterns would involve the loss of an iodine radical (M* - 127),
resulting in a fragment at m/z = 67, corresponding to the pentynyl cation ([CsH7]*).[7][8]
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Experimental Protocols
Synthesis of 5-lodo-1-pentyne via Finkelstein Reaction

A common and effective method for the synthesis of alkyl iodides from the corresponding
chlorides or bromides is the Finkelstein reaction.[9][10][11] This protocol describes the

synthesis from the more readily available 5-chloro-1-pentyne.

Workflow for Synthesis of 5-lodo-1-pentyne
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Reaction Setup
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l
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l

Filter to remove NaCl

:
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:
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.
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:
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under reduced pressure

Click to download full resolution via product page

Caption: Finkelstein reaction workflow for 5-lodo-1-pentyne synthesis.
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Materials:

e 5-chloro-1-pentyne

e Sodium iodide (Nal)

o Acetone (anhydrous)

 Diethyl ether

e Saturated sodium thiosulfate solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-
chloro-1-pentyne (1.0 eq) in anhydrous acetone.

e Add sodium iodide (1.5 eq) to the solution.

o Heat the mixture to reflux and maintain for 12-24 hours. The reaction is driven to completion
by the precipitation of sodium chloride, which is insoluble in acetone.[10]

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

e Once the reaction is complete, cool the mixture to room temperature.

« Filter the mixture to remove the precipitated sodium chloride.

o Concentrate the filtrate under reduced pressure to remove the acetone.

o Dissolve the residue in diethyl ether and transfer to a separatory funnel.

e Wash the organic layer with water, then with a saturated sodium thiosulfate solution to
remove any residual iodine, and finally with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

 Purify the crude product by vacuum distillation to yield 5-lodo-1-pentyne.

Sonogashira Coupling Reaction

5-lodo-1-pentyne is an excellent substrate for Sonogashira coupling, a powerful C-C bond-
forming reaction between a terminal alkyne and an aryl or vinyl halide. In this case, the
iodoalkane end of the molecule can react with a terminal alkyne.

Workflow for Sonogashira Coupling
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Reaction Setup
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Caption: General workflow for a Sonogashira coupling reaction.
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Materials:

5-lodo-1-pentyne

A terminal alkyne (e.g., phenylacetylene)

Palladium catalyst (e.g., Pd(PPhs)a or PdClz2(PPhs)z)

Copper(l) iodide (Cul)

A suitable base (e.qg., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)
Procedure:

» To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium
catalyst (1-5 mol%) and Cul (2-10 mol%).

» Add the anhydrous solvent and the base.
e Add the terminal alkyne (1.1 eq).
e Add 5-lodo-1-pentyne (1.0 eq) dropwise to the stirred solution.

« Stir the reaction mixture at room temperature or heat as necessary until TLC or GC analysis
indicates the consumption of the starting material.

o Upon completion, cool the reaction mixture and dilute with an appropriate solvent like diethyl
ether.

« Filter the mixture through a pad of Celite to remove the catalyst residues.
e Wash the filtrate with saturated aqueous ammonium chloride and then brine.
e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the resulting diyne product by flash column chromatography.
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Applications in Research and Development

While there is no specific evidence of 5-lodo-1-pentyne being directly involved in signaling
pathways, its functional groups make it a versatile building block in medicinal chemistry and
drug discovery. Terminal alkynes are used in "click chemistry" and bioorthogonal ligation
reactions, which allow for the labeling and tracking of biomolecules in living systems.[12][13]
[14][15][16] The iodo- group allows for its attachment to various molecular scaffolds through
nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a useful tool
for creating complex molecules and probes for biological studies.

Safety and Handling

5-lodo-1-pentyne is a flammable liquid and is corrosive, causing severe skin burns and eye
damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated
area, typically at 2-8 °C.[5] Always consult the material safety data sheet (MSDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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